![molecular formula C26H16BrNO B14008817 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one CAS No. 3405-17-2](/img/structure/B14008817.png)
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one is a complex organic compound that belongs to the class of fluorene derivatives. Fluorene compounds are known for their unique structural properties, which include a fused tricyclic system. This particular compound is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and an amino group attached to another fluorene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one typically involves the bromination of fluorene derivatives followed by amination. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Boron Trifluoride Etherate (BF3·Et2O): Used as a catalyst.
Dichloromethane (CH2Cl2): Common solvent for reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS typically yields brominated fluorene derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Photoconductors: Utilized in the production of photoconductive materials for various applications.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding properties. The compound can form various intermediates, such as allene carbocations, which facilitate its reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Derivatives: These compounds share the fluorene core structure but differ in functional groups.
9-Substituted Fluorene Derivatives: Compounds with different substituents at the 9th position of the fluorene ring.
Eigenschaften
CAS-Nummer |
3405-17-2 |
|---|---|
Molekularformel |
C26H16BrNO |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
2-[(9-bromofluoren-9-yl)amino]fluoren-9-one |
InChI |
InChI=1S/C26H16BrNO/c27-26(23-11-5-3-8-19(23)20-9-4-6-12-24(20)26)28-16-13-14-18-17-7-1-2-10-21(17)25(29)22(18)15-16/h1-15,28H |
InChI-Schlüssel |
WRQYQFOLTSSEHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC4(C5=CC=CC=C5C6=CC=CC=C64)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


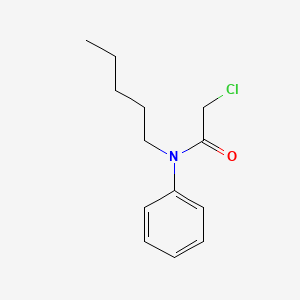


![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)
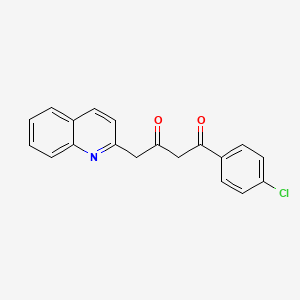
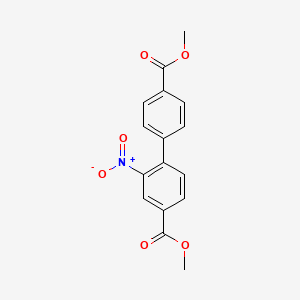
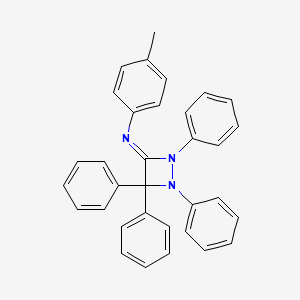
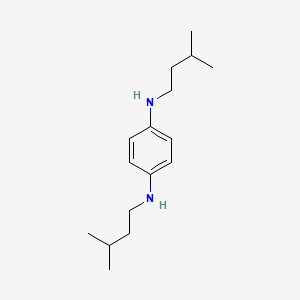

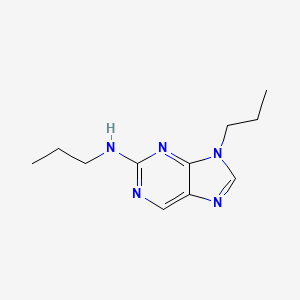

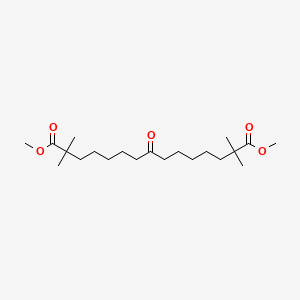
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
